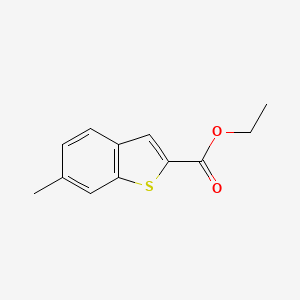

![molecular formula C20H12F4N4O B2508450 3-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone CAS No. 318498-08-7](/img/structure/B2508450.png)

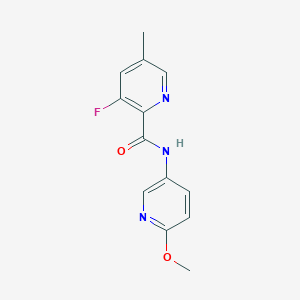

3-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone" is a pyridazinone derivative, a class of compounds known for their diverse biological activities. Pyridazinones have been extensively studied for their potential as cardiotonic agents, anticancer, antiangiogenic, and antioxidant agents, as well as for their inhibitory activity against various enzymes such as phosphodiesterases (PDEs) .

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves the construction of the pyridazinone core followed by various functionalization reactions to introduce different substituents, which can significantly affect the biological activity of these compounds. For instance, the introduction of a trifluoromethyl group or a fluorophenyl moiety can lead to compounds with potential PDE inhibitory activity . The synthesis of these compounds is typically characterized by spectral techniques such as NMR and IR spectroscopy .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives, including the compound , can be optimized using computational methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) calculations. These methods, along with vibrational frequency analysis and molecular docking studies, can provide insights into the stability of the molecule, charge distribution, and potential sites for electrophilic and nucleophilic attacks . The molecular electrostatic potential (MEP) maps can also indicate the reactive parts of the molecule, which are crucial for binding to biological targets .

Chemical Reactions Analysis

Pyridazinone derivatives can undergo various chemical reactions, including interactions with amines, aldehydes, and other reagents, to form a wide array of products with different biological activities. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which can be analyzed through frontier molecular orbital (HOMO-LUMO) analysis . The reactivity can also be studied through molecular docking to predict the binding mode to biological targets such as enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are closely related to their molecular structure. The presence of halogen atoms, such as fluorine, can enhance the lipophilicity of the molecule, potentially improving its pharmacokinetic properties. The vibrational assignments obtained from FT-IR spectroscopy can provide information on the functional groups present in the molecule . Additionally, the first hyperpolarizability of these compounds can be calculated to assess their potential role in nonlinear optics .

Aplicaciones Científicas De Investigación

Chemical Scaffold and Therapeutic Agent Development

Pyridazinone derivatives, including those with similar structural features to the specified compound, have been recognized for their role in the development of selective cyclooxygenase inhibitors. Such compounds have shown potential in treating pain and inflammation associated with arthritis, underlining their significance in medicinal chemistry as potent anti-inflammatory agents. The selective inhibition mechanism offers an avenue for the development of therapeutic agents with improved safety profiles compared to existing medications (Asif, 2016).

Role in Drug Metabolism and Drug-Drug Interactions

Understanding the metabolism of pharmaceutical compounds is crucial for predicting drug-drug interactions (DDIs). Studies involving chemical inhibitors of cytochrome P450 isoforms, to which pyridazinone derivatives can contribute, provide essential insights into the metabolism of various drugs. These findings are critical for the development of safer medication regimens and for minimizing adverse DDIs, highlighting the importance of pyridazinone derivatives in pharmacokinetics and pharmacodynamics research (Khojasteh et al., 2011).

Antifungal and Antibacterial Research

The search for new antifungal and antibacterial agents remains a priority due to the constant emergence of resistant microbial strains. Pyridazinone derivatives have been explored for their antifungal pharmacophore sites, offering potential as lead compounds in the development of novel antimicrobial agents. This research not only contributes to the discovery of new therapeutic options but also enhances our understanding of molecular interactions between drugs and pathogens, paving the way for innovative treatment strategies (Kaddouri et al., 2022).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-[1-(2-fluorophenyl)pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F4N4O/c21-15-6-1-2-7-17(15)28-10-8-16(25-28)19-18(29)9-11-27(26-19)14-5-3-4-13(12-14)20(22,23)24/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVYAQZYCLMRQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=CC(=C4)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F4N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2508371.png)

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2508372.png)

![5-(1-Quinoxalin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2508373.png)

![2-(2-bromobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2508376.png)

![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2508383.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethyl-5-phenylpyrazole-3-carboxamide](/img/structure/B2508390.png)